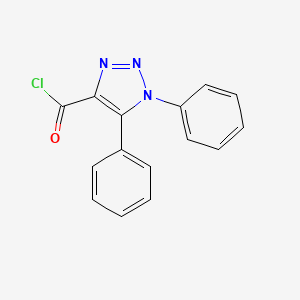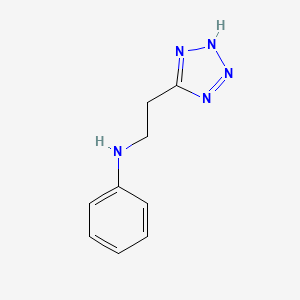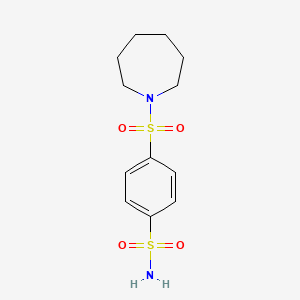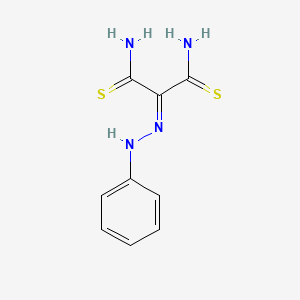
Benzenamine, N-chloro-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenamine, N-chloro-3-nitro-, can be synthesized through several methods. One common approach involves the nitration of N-chloroaniline. The nitration process typically uses concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Another method involves the chlorination of 3-nitroaniline. This process uses chlorine gas (Cl2) or sodium hypochlorite (NaOCl) as the chlorinating agents. The reaction is conducted in an aqueous or organic solvent, and the temperature is carefully controlled to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of Benzenamine, N-chloro-3-nitro-, often involves large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-chloro-3-nitro-, undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and other oxidizing agents.
Reduction: Iron (Fe) and hydrochloric acid (HCl), catalytic hydrogenation.
Substitution: Hydroxide ions (OH-), amines, and other nucleophiles.
Major Products Formed
Oxidation: Nitrobenzene derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Benzenamine, N-chloro-3-nitro-, has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzenamine, N-chloro-3-nitro-, involves its reactivity with various molecular targets. The nitro group is highly electron-withdrawing, which influences the compound’s reactivity and interactions with other molecules. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives . The amine group can form hydrogen bonds and interact with biological molecules, potentially affecting their function .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 3-nitro-: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
Benzenamine, N-chloro-: Lacks the nitro group, resulting in different reactivity and applications.
Nitrobenzene: Lacks both the amine and chloro groups, leading to distinct chemical properties and uses.
Uniqueness
Benzenamine, N-chloro-3-nitro-, is unique due to the presence of both nitro and chloro groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it valuable in various research and industrial applications .
Properties
CAS No. |
57218-03-8 |
|---|---|
Molecular Formula |
C6H5ClN2O2 |
Molecular Weight |
172.57 g/mol |
IUPAC Name |
N-chloro-3-nitroaniline |
InChI |
InChI=1S/C6H5ClN2O2/c7-8-5-2-1-3-6(4-5)9(10)11/h1-4,8H |
InChI Key |
ZRQSYIAOCGKOJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Difluoro[bis(trifluoromethyl)]germane](/img/structure/B14633757.png)

![1,1'-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene)](/img/structure/B14633767.png)


![4-Oxo-7-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633777.png)


![2,2'-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline)](/img/structure/B14633791.png)
![2,3-Diphenyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14633795.png)
![1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14633796.png)
